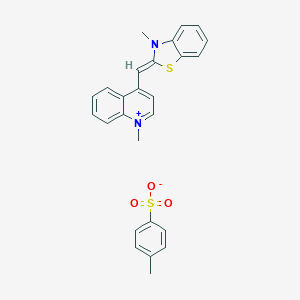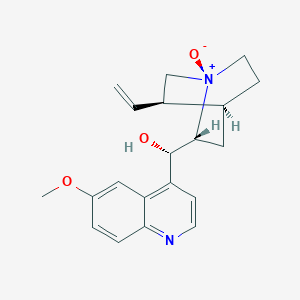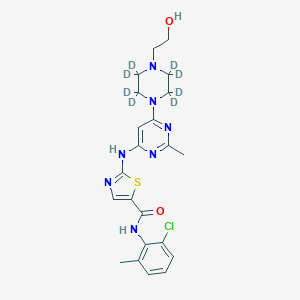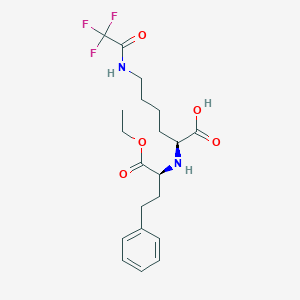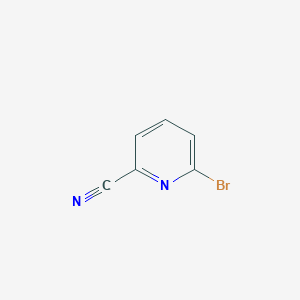
6-Bromo-2-pyridinecarbonitrile
概要
説明
Synthesis Analysis
The synthesis of 6-Bromo-2-pyridinecarbonitrile derivatives can be achieved through various methods. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized via a systematic approach involving condensation and alkylation reactions (Jabri et al., 2023). Similarly, compounds with the 6-bromo-2-pyridinecarbonitrile skeleton have been obtained through carbon-carbon coupling reactions, showcasing the compound's role in forming complex organic structures (Ghiasuddin et al., 2018).
Molecular Structure Analysis
The molecular and crystal structure of 6-bromo-2-pyridinecarbonitrile derivatives has been a subject of study to understand their geometric and electronic properties. X-ray diffraction data have provided insights into the molecular geometry, intermolecular hydrogen bonding, and π-π interactions, which are crucial for the compound's stability and reactivity (Rodi et al., 2013).
Chemical Reactions and Properties
6-Bromo-2-pyridinecarbonitrile participates in various chemical reactions, forming complex molecules with potential biological activities. For instance, its derivatives have shown to inhibit tyrosyl-tRNA synthetase, indicating potential pharmaceutical applications (Jabri et al., 2023). The compound's reactivity is further demonstrated in the synthesis of pyridine derivatives through multicomponent reactions, highlighting its versatility (Mahmoud & El-Sewedy, 2018).
Physical Properties Analysis
The physical properties of 6-Bromo-2-pyridinecarbonitrile and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and intermolecular interactions. Studies focusing on the crystal structure provide insights into these properties, which are essential for the compound's application in synthesis and material science (Rodi et al., 2013).
Chemical Properties Analysis
The chemical properties of 6-Bromo-2-pyridinecarbonitrile, including reactivity, stability, and interaction with other molecules, are crucial for its application in organic synthesis. The compound's ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules (Jabri et al., 2023). Its chemical behavior under different conditions has been studied extensively to optimize synthesis routes and improve yield.
科学的研究の応用
Synthesis and Reactivity Enhancements : 2,6-diamino-4-methyl-3-pyridinecarbonitrile is used for synthesizing various derivatives and preparing tris-sulfonyl compounds, demonstrating its versatility and reactivity enhancement properties (Katritzky et al., 1995).
Spectroscopic and Optical Properties : 5-Bromo-2-(trifluoromethyl)pyridine exhibits promising spectroscopic, optical, DNA, and antimicrobial properties, suggesting potential applications in pharmaceuticals and biotechnology (Vural & Kara, 2017).
Crystallization and Stabilization : The compound 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine crystallizes in a specific space group and is stabilized by various interactions, highlighting its structural significance (Rodi et al., 2013).
Corrosion Inhibition : 2-Pyridinecarbonitrile is an effective corrosion inhibitor for mild steel in hydrochloric acid solution, adhering to the Langmuir isotherm and involving specific thermodynamic parameters (Yıldız et al., 2014).
Antimicrobial Applications : 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines show potential as new antimicrobial drugs, particularly in their structure-dependent antibacterial activity (Koszelewski et al., 2021).
Radiopharmaceutical Applications : A novel method for preparing fluorine-18-labelled fluoropyridine derivatives has potential applications in radiopharmaceuticals (Abrahim et al., 2006).
Photoarylation/Alkylation : 6-bromo-2-naphthol undergoes a specific process generating an electrophilic carbene intermediate, which is significant in chemical synthesis (Pretali et al., 2009).
Fluorescence Properties : New 3-pyridinecarbonitrile containing compounds exhibit promising fluorescence properties, useful in applications like security paper, particularly in non-wood fibrous material (Basta et al., 2002).
Safety And Hazards
特性
IUPAC Name |
6-bromopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-6-3-1-2-5(4-8)9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEBPTAKURBYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568200 | |
| Record name | 6-Bromopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-pyridinecarbonitrile | |
CAS RN |
122918-25-6 | |
| Record name | 6-Bromopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromopyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

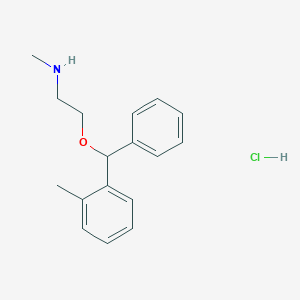
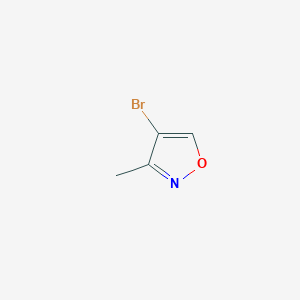
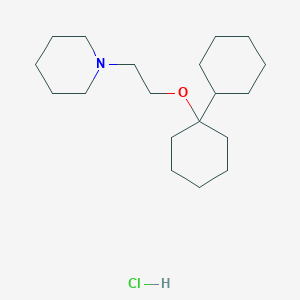
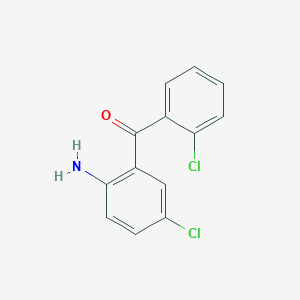
![(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B23166.png)
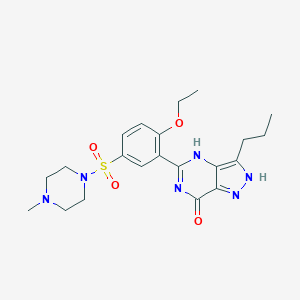
![2-[2-(4-Fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B23175.png)
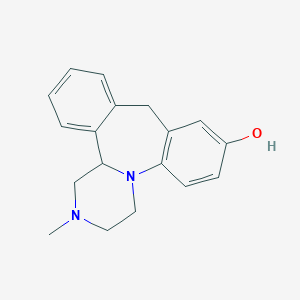
![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)
